REACTION_CXSMILES
|
[NH:1]1[C:8]2[N:4]([N:5]=[CH:6][CH:7]=2)[CH2:3][CH2:2]1.[Br:9]Br>C(O)(=O)C>[BrH:9].[Br:9][C:7]1[CH:6]=[N:5][N:4]2[CH2:3][CH2:2][NH:1][C:8]=12 |f:3.4|
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
N1CCN2N=CC=C21
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
7.39 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
47 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution stirred for 3 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Br.BrC1=C2N(N=C1)CCN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |